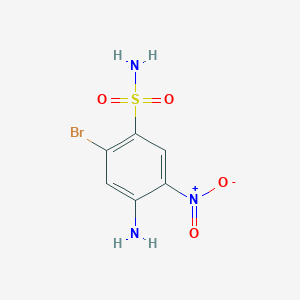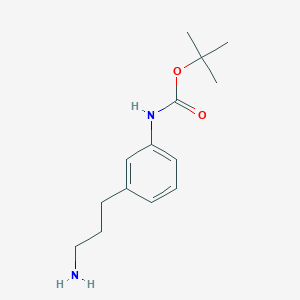![molecular formula C11H8ClF3O2 B1379454 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1260676-52-5](/img/structure/B1379454.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1260676-52-5 . It has a molecular weight of 264.63 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid" . The InChI code for this compound is "1S/C11H8ClF3O2/c12-8-2-1-6 (11 (13,14)15)5-7 (8)10 (3-4-10)9 (16)17/h1-2,5H,3-4H2, (H,16,17)" .
Physical And Chemical Properties Analysis
“1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 264.63 .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation
- The structural and conformational analysis of cyclopropanecarboxylic acids and their derivatives has been a subject of interest. Studies have determined the crystal structures and molecular conformations, providing insights into the spatial arrangements and interactions within these molecules. Such analyses are fundamental in understanding the chemical behavior and potential applications of these compounds in various fields (Korp, Bernal, & Fuchs, 1983).
Chemical Synthesis and Structural Modifications
- The synthesis of complex cyclopropane derivatives involves various chemical reactions and structural modifications. For instance, the synthesis of specific cyclopropanecarboxamide compounds has been achieved through multi-step reactions involving cyclopropanecarboxylic acid and other reagents. The resulting compounds' molecular structures have been characterized, shedding light on their potential applications in chemical synthesis and material sciences (Yan & Liu, 2007).
Acid-Catalyzed Reactions
- Cyclopropane-based compounds participate in various acid-catalyzed reactions, leading to the formation of structurally diverse products. These reactions are influenced by the nature of the acid used, indicating the significance of acid properties in dictating the outcome of chemical transformations involving cyclopropane derivatives (Zhu, Xu, & Gong, 2016).
Substituent Effects
- The presence and nature of substituents on cyclopropanecarboxylic acids significantly affect their chemical properties, such as acidity. Studies on various substituted cyclopropanecarboxylic acids provide insights into how different substituents impact the compound's reactivity and stability, which is crucial in designing molecules for specific chemical or biological functions (Kusuyama, 1979).
Ring Cleavage Reactions
- Cyclopropane rings in carboxylic esters can undergo cleavage reactions under specific conditions, leading to the formation of fluorinated ketones. These reactions highlight the potential of cyclopropane derivatives in synthesizing fluorinated compounds, which are valuable in various industrial and pharmaceutical applications (Konik et al., 2017).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O2/c12-8-2-1-6(11(13,14)15)5-7(8)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAINMQIFBFWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

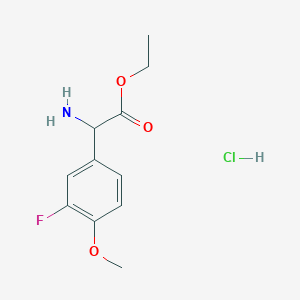
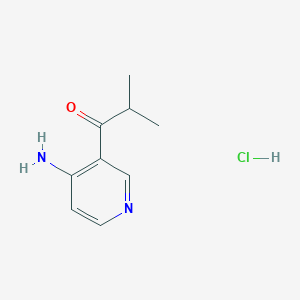

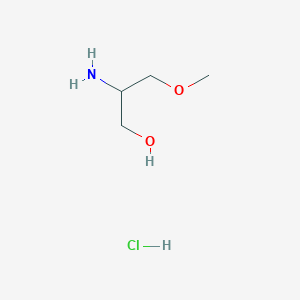

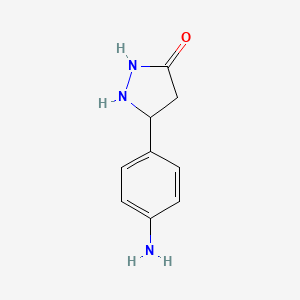

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)

